![molecular formula C15H11BrN4O3 B11690964 (3E)-4-bromo-5-methyl-3-[2-(2-nitrophenyl)hydrazinylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11690964.png)
(3E)-4-bromo-5-methyl-3-[2-(2-nitrophenyl)hydrazinylidene]-1,3-dihydro-2H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3E)-4-bromo-5-methyl-3-[2-(2-nitrophenyl)hydrazinylidene]-1,3-dihydro-2H-indol-2-one is a complex organic compound that belongs to the class of hydrazones. This compound is characterized by the presence of a bromine atom, a nitrophenyl group, and an indole core. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3E)-4-bromo-5-methyl-3-[2-(2-nitrophenyl)hydrazinylidene]-1,3-dihydro-2H-indol-2-one typically involves the condensation of 4-bromo-5-methyl-2H-indol-2-one with 2-nitrophenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone moiety, leading to the formation of corresponding oxides.
Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The bromine atom in the indole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted indole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an anticancer or antimicrobial agent, given its structural features that are common in pharmacologically active compounds.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties due to its conjugated system.
Wirkmechanismus
The exact mechanism of action of (3E)-4-bromo-5-methyl-3-[2-(2-nitrophenyl)hydrazinylidene]-1,3-dihydro-2H-indol-2-one is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors. The hydrazone moiety may play a crucial role in binding to these targets, potentially inhibiting their activity or altering their function. Further research is needed to elucidate the precise pathways involved.
Vergleich Mit ähnlichen Verbindungen
- (3E)-4-bromo-5-methyl-3-[2-(2-aminophenyl)hydrazinylidene]-1,3-dihydro-2H-indol-2-one
- (3E)-4-bromo-5-methyl-3-[2-(2-hydroxyphenyl)hydrazinylidene]-1,3-dihydro-2H-indol-2-one
Comparison: Compared to its analogs, (3E)-4-bromo-5-methyl-3-[2-(2-nitrophenyl)hydrazinylidene]-1,3-dihydro-2H-indol-2-one is unique due to the presence of the nitro group, which can significantly influence its chemical reactivity and biological activity. The nitro group can undergo reduction to form amino derivatives, which may exhibit different pharmacological properties. Additionally, the bromine atom provides a site for further functionalization, making this compound a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C15H11BrN4O3 |
|---|---|
Molekulargewicht |
375.18 g/mol |
IUPAC-Name |
4-bromo-5-methyl-3-[(2-nitrophenyl)diazenyl]-1H-indol-2-ol |
InChI |
InChI=1S/C15H11BrN4O3/c1-8-6-7-10-12(13(8)16)14(15(21)17-10)19-18-9-4-2-3-5-11(9)20(22)23/h2-7,17,21H,1H3 |
InChI-Schlüssel |
NCARMULMKFZOQZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(C=C1)NC(=C2N=NC3=CC=CC=C3[N+](=O)[O-])O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



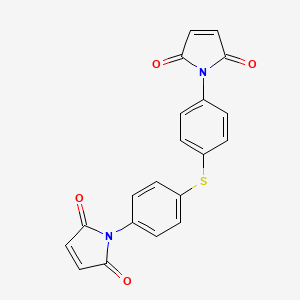

![4-(Benzyloxy)-1-[2-(5-methyl-2-nitrophenoxy)ethoxy]-2-nitrobenzene](/img/structure/B11690902.png)
![N-[3,5-bis(4-fluorophenoxy)phenyl]-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11690914.png)
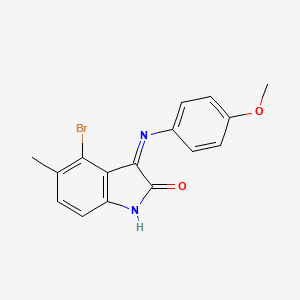
![N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide](/img/structure/B11690921.png)
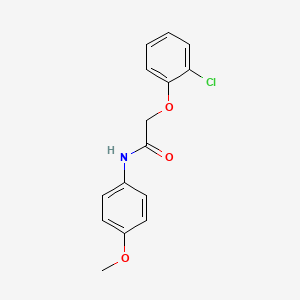
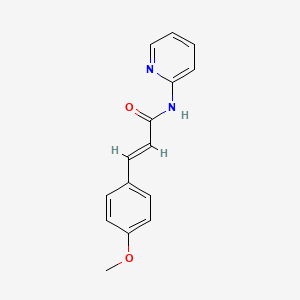
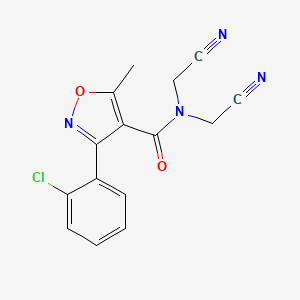
![butyl 2-chloro-5-{5-[(Z)-(3-oxo-1-benzothiophen-2(3H)-ylidene)methyl]furan-2-yl}benzoate](/img/structure/B11690940.png)
![N'-{(E)-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}pyridine-2-carbohydrazide](/img/structure/B11690944.png)
![(2E)-2-[4-(dimethylamino)benzylidene]-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11690947.png)

